6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl
Overview
Description
6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl typically involves multistep reactions. One common method includes the condensation of 2-aminopyridine with a suitable aldehyde, followed by bromination. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields. Industrial production methods may involve large-scale reactions with optimized conditions to ensure consistency and purity of the final product .
Chemical Reactions Analysis
6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different derivatives, while reduction reactions can modify the imidazo[1,2-a]pyridine core.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl involves its interaction with specific molecular targets. The bromine atoms enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the target .
Comparison with Similar Compounds
Similar compounds to 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl include other imidazo[1,2-a]pyridine derivatives, such as:
- 2-(4-Bromophenyl)imidazo[1,2-a]pyridine
- 6-Bromoimidazo[1,2-a]pyridine
- 2-Phenylimidazo[1,2-a]pyridine
These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, which can significantly affect their chemical properties and biological activities.
Properties
IUPAC Name |
6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2N2.ClH/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12;/h1-8H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKFYISRBMUHCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Br)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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